molecular formula C19H16ClFN4OS B11486214 6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11486214
M. Wt: 402.9 g/mol
InChI Key: ZBOMSHPTNDFWCZ-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of bicyclic pyrimidopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multicomponent reactions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid . The reaction is carried out in an ice-bath to maintain low temperatures, ensuring the stability of the intermediates and the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 7-methylpyrimido[4,5-d]pyrimidin-4-amine
  • 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin

Comparison: 6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C19H16ClFN4OS

Molecular Weight

402.9 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C19H16ClFN4OS/c20-16-4-2-1-3-12(16)9-24-10-15-17(22-11-24)25(19(27)23-18(15)26)14-7-5-13(21)6-8-14/h1-8,22H,9-11H2,(H,23,26,27)

InChI Key

ZBOMSHPTNDFWCZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3Cl)N(C(=S)NC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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